N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

描述

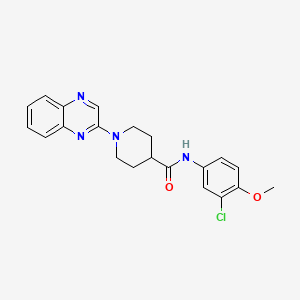

This compound features a piperidine-4-carboxamide core substituted with a quinoxalin-2-yl group at position 1 and a 3-chloro-4-methoxyphenyl moiety at the N-terminus (Figure 1). Quinoxaline derivatives are known for their biological activity, including kinase inhibition and antiviral properties, while the 3-chloro-4-methoxyphenyl group may enhance lipophilicity and target binding .

属性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-28-19-7-6-15(12-16(19)22)24-21(27)14-8-10-26(11-9-14)20-13-23-17-4-2-3-5-18(17)25-20/h2-7,12-14H,8-11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBSWAICVBPXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Quinoxaline Moiety: The quinoxaline group is introduced via a nucleophilic substitution reaction, where a suitable quinoxaline derivative reacts with the piperidine intermediate.

Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group is attached to the piperidine ring through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert certain functional groups to their respective reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

科学研究应用

Scientific Research Applications of N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

This compound, also known as G699-0310, is a compound that has garnered attention in various scientific research fields due to its potential pharmacological applications. This article explores its applications, particularly in medicinal chemistry, biological studies, and its role as a screening compound in drug discovery.

Applications in Medicinal Chemistry

1. GPR6 Modulation:

Research indicates that compounds similar to this compound can act as modulators of GPR6 (G protein-coupled receptor 6), which is implicated in several neurological functions. The modulation of GPR6 has potential therapeutic implications for treating disorders such as Parkinson's disease and other neurodegenerative conditions .

2. Anticancer Activity:

Preliminary studies have suggested that quinoxaline derivatives exhibit anticancer properties. The presence of the quinoxaline moiety in this compound may contribute to its ability to inhibit cancer cell proliferation. Ongoing research aims to elucidate the specific mechanisms by which this compound exerts its anticancer effects .

3. Neuroprotective Effects:

Given its interaction with neurotransmitter systems, this compound may possess neuroprotective properties. Studies are being conducted to explore its efficacy in models of neurodegeneration, assessing its potential to protect neuronal cells from damage caused by oxidative stress and excitotoxicity .

Biological Studies

1. Pharmacokinetics and Toxicology:

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its safety and efficacy in clinical settings. Toxicological assessments are ongoing to determine the compound's safety profile and potential side effects when administered at therapeutic doses .

2. In Vitro and In Vivo Studies:

In vitro experiments have been conducted to assess the biological activity of this compound against various cancer cell lines, while in vivo studies are planned to evaluate its therapeutic potential in animal models. These studies aim to provide insights into the compound's effectiveness and mechanism of action within biological systems .

Screening Compound in Drug Discovery

This compound is utilized as a screening compound in drug discovery programs. Its availability in various formats (e.g., glass vials and 96-tube racks) facilitates high-throughput screening processes for identifying new drug candidates . This compound serves as a template for synthesizing new derivatives with enhanced biological activity.

Case Studies

作用机制

The mechanism by which N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological pathways.

相似化合物的比较

Structural Analogues from SARS-CoV-2 Inhibitor Studies

Compounds with a piperidine-4-carboxamide backbone have been investigated as SARS-CoV-2 inhibitors. Key examples include:

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Key Differences :

- Substituent Variability: The target compound substitutes quinoxaline for naphthalene, which may alter π-π stacking interactions with viral proteases. Quinoxaline’s nitrogen atoms could enhance hydrogen bonding compared to naphthalene’s purely aromatic system .

- Aromatic Tail : The 3-chloro-4-methoxyphenyl group in the target compound differs from 4-fluorobenzyl or 2-methoxypyridin-4-yl groups in analogs. Chlorine’s electronegativity and methoxy’s steric effects may improve selectivity for certain targets.

Table 1 : Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₁H₂₀ClN₅O₂ | 433.87 g/mol | Quinoxalin-2-yl, 3-chloro-4-methoxyphenyl |

| (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | C₂₆H₂₈FN₃O | 441.52 g/mol | Naphthalen-1-yl, 4-fluorobenzyl |

| (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | C₂₆H₂₈N₄O₂ | 452.53 g/mol | Naphthalen-1-yl, 2-methoxypyridin-4-yl |

Analogs from Recent Screening Libraries (2025)

A 2025 screening report highlights compounds with structural similarities:

- 4-[(3-chloro-4-methoxyphenyl)(methanesulfonyl)amino]-N-(1-methylpiperidin-4-yl)butanamide (Y300-2010): Shares the 3-chloro-4-methoxyphenyl group but incorporates a methanesulfonyl-amino-butane chain.

- N-([1,1'-biphenyl]-2-yl)-1-(methanesulfonyl)piperidine-4-carboxamide: Features a biphenyl group, which may confer distinct binding kinetics compared to quinoxaline.

Key Findings :

- Target Specificity: Biphenyl moieties (e.g., in the second analog) are associated with kinase inhibition, whereas quinoxaline derivatives may favor nucleic acid interaction targets.

Research Implications and Gaps

- Pharmacokinetics : The target compound’s higher molecular weight (433.87 g/mol) compared to naphthalene-based analogs (441–452 g/mol) suggests moderate lipophilicity, which may affect blood-brain barrier penetration.

- Activity Prediction: Quinoxaline’s planar structure could enhance intercalation with viral RNA or DNA, a mechanism less likely in naphthalene or biphenyl analogs .

- Synthetic Feasibility : The 3-chloro-4-methoxyphenyl group is synthetically accessible, as evidenced by its use in Y300-2010, but scalability challenges may arise due to halogenated aromatic systems.

生物活性

N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, identified by its CAS number 941950-25-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a quinoxaline moiety and a chloro-methoxyphenyl group. Its molecular weight is approximately 396.9 g/mol, which may influence its pharmacokinetic properties such as solubility and permeability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A study demonstrated that certain quinoxaline derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been suggested that similar compounds can inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to cancer and inflammation. Inhibition of PDE4 has been linked to reduced inflammation and improved therapeutic outcomes in models of chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound is likely mediated through several mechanisms:

- PI3K/Akt Pathway Inhibition : Compounds in this class may inhibit the PI3K/Akt signaling pathway, which is pivotal in regulating cell survival and proliferation. Evidence suggests that similar compounds can selectively inhibit PI3Kδ with high potency (IC50 = 14 nM), leading to reduced phosphorylation of downstream targets like AKT .

- Apoptosis Induction : The structural features of the compound may facilitate interactions with apoptotic pathways, promoting cell death in malignant cells.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting normal cells from oxidative stress associated with cancer therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Study 1 : A study on quinoxaline derivatives showed that certain substitutions led to enhanced anticancer activity against various cell lines, with IC50 values indicating significant potency against breast cancer cells .

- Study 2 : Another investigation focused on enzyme inhibition revealed that specific derivatives could effectively inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the key considerations for synthesizing N-(3-chloro-4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide?

Answer:

Synthesis involves multi-step organic reactions, including condensation, nucleophilic substitution, and carboxamide formation. Critical steps:

- Piperidine ring functionalization : Introduce quinoxalin-2-yl via nucleophilic substitution under anhydrous conditions (e.g., DCM, NaOH) .

- Amide coupling : Use coupling agents (e.g., EDC/HOBt) to attach the 3-chloro-4-methoxyphenyl moiety to the piperidine-4-carboxylic acid intermediate.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve ≥95% purity. Monitor via HPLC .

Yield optimization : Adjust reaction time (24–48 hrs) and temperature (60–80°C) to balance steric hindrance from substituents .

Basic: How is structural characterization performed for this compound?

Answer:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., COD Entry 2230670 protocols). Lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) validate molecular geometry .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions. Key signals: Quinoxaline protons (δ 8.5–9.2 ppm), piperidine carbons (δ 45–55 ppm) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 425.91 for analogs) .

Advanced: What computational methods are used to predict binding affinity or reactivity?

Answer:

- Docking studies : Molecular dynamics (AutoDock Vina) simulate interactions with target proteins (e.g., kinase domains). Analyze binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond networks .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .

- SAR modeling : Compare with analogs (e.g., 4-fluorophenyl derivatives) to correlate substituent effects with activity .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

- Solvent screening : Test DMSO, ethanol, and aqueous buffers (pH 2–10) under controlled conditions (25°C, 48 hrs). Note discrepancies due to polymorphic forms .

- Analytical validation : Use UV-Vis (λ = 270 nm) and nephelometry to quantify solubility. For example, polar solvents (DMSO) may report higher solubility than aqueous buffers .

- Documentation : Standardize protocols (e.g., USP <1236>) to minimize variability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing .

- Toxicity mitigation : Acute toxicity (Category 4 for oral/dermal exposure). Neutralize spills with 5% NaHCO₃ .

- Storage : −20°C in airtight containers under N₂ to prevent hydrolysis .

Advanced: How to design biological activity assays for this compound?

Answer:

- Target selection : Prioritize kinases or GPCRs based on quinoxaline’s known targets (e.g., PI3Kγ) .

- Assay conditions :

- Controls : Include structurally related analogs (e.g., 4-chlorophenyl derivatives) and positive inhibitors (e.g., Wortmannin) .

Advanced: How to optimize synthetic routes using Design of Experiments (DoE)?

Answer:

- Parameters : Vary temperature (50–90°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF) .

- Response surface modeling : Central composite design (CCD) identifies optimal conditions (e.g., 70°C, 10 mol% catalyst, DMF) for 85% yield .

- Flow chemistry : Continuous reactors reduce reaction time (2 hrs vs. 24 hrs batch) and improve reproducibility .

Basic: Which analytical methods ensure purity and identity?

Answer:

- HPLC : C18 column (5 µm), 1.0 mL/min flow, 254 nm detection. Retention time ~12.3 min .

- Elemental analysis : Match calculated vs. observed C, H, N (e.g., C: 58.12%, H: 4.73%) .

- FT-IR : Confirm amide C=O stretch (1650–1680 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .

Advanced: How to study polymorphism and its impact on bioavailability?

Answer:

- Crystallization screens : Use 24 solvents (e.g., EtOAc, hexane) to isolate polymorphs. Characterize via DSC (melting point ± 5°C variation) .

- Dissolution testing : Compare Form I (high solubility) vs. Form II (low solubility) in simulated gastric fluid .

- Stability studies : Accelerated aging (40°C/75% RH, 6 months) to assess form conversion .

Advanced: How to investigate the reaction mechanism of amide bond formation?

Answer:

- Kinetic studies : Monitor intermediates via LC-MS at 0, 30, 60 mins. Identify rate-limiting step (e.g., carbodiimide activation) .

- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in the amide carbonyl .

- In situ IR: Detect acyloxyborane intermediate (1720 cm⁻¹) during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。